molecular formula C13H10ClN3O3S B11090074 5-Chloro-4,6-dimethyl-2-{[(5-nitrofuran-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

5-Chloro-4,6-dimethyl-2-{[(5-nitrofuran-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11090074
M. Wt: 323.76 g/mol
InChI Key: TYKQFNANHRXIJE-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-{[(5-nitro-2-furyl)methyl]sulfanyl}-3-pyridyl cyanide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4,6-dimethyl-2-{[(5-nitro-2-furyl)methyl]sulfanyl}-3-pyridyl cyanide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Nitrofuryl Group: The nitrofuryl group is introduced via a nucleophilic substitution reaction, where a nitrofuryl halide reacts with a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, where a thiol reacts with a halogenated intermediate.

    Chlorination and Methylation: Chlorination and methylation are achieved using chlorinating and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and nitrofuryl groups, leading to the formation of sulfoxides and nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitrofuryl group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity. The cyanide group can bind to metal ions, affecting metalloproteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4,6-dimethyl-2-{[(5-nitro-2-furyl)methyl]sulfanyl}-3-pyridyl amine
  • 5-Chloro-4,6-dimethyl-2-{[(5-nitro-2-furyl)methyl]sulfanyl}-3-pyridyl methanol

Uniqueness

  • Functional Group Diversity : The presence of multiple functional groups (chlorine, methyl, nitrofuryl, sulfanyl, cyanide) makes it unique.
  • Chemical Reactivity : The compound’s ability to undergo various chemical reactions enhances its versatility in synthesis and applications.

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-2-[(5-nitrofuran-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H10ClN3O3S/c1-7-10(5-15)13(16-8(2)12(7)14)21-6-9-3-4-11(20-9)17(18)19/h3-4H,6H2,1-2H3

InChI Key

TYKQFNANHRXIJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC2=CC=C(O2)[N+](=O)[O-])C#N

Origin of Product

United States

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